
2-(3,5-Difluorophenyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorophenyl)quinoline-8-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core substituted with a 3,5-difluorophenyl group and a carboxamide group at the 8th position. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)quinoline-8-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-difluoroaniline and 8-chloroquinoline.
Coupling Reaction: The 3,5-difluoroaniline is coupled with 8-chloroquinoline in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) to form the intermediate 2-(3,5-difluorophenyl)quinoline.
Amidation: The intermediate is then subjected to amidation using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Difluorophenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 2-(3,5-Difluorophenyl)quinoline-8-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-Difluorophenyl)quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-difluorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-8-carboxamide: Lacks the 3,5-difluorophenyl group, resulting in different biological activity.
2-Phenylquinoline-8-carboxamide: Similar structure but without fluorine atoms, leading to lower stability and activity.
2-(3,5-Dichlorophenyl)quinoline-8-carboxamide: Chlorine atoms instead of fluorine, which may alter its chemical and biological properties.
Uniqueness
2-(3,5-Difluorophenyl)quinoline-8-carboxamide is unique due to the presence of fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for drug development and other scientific research applications.
Propriétés
Numéro CAS |
655222-61-0 |
|---|---|
Formule moléculaire |
C16H10F2N2O |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H10F2N2O/c17-11-6-10(7-12(18)8-11)14-5-4-9-2-1-3-13(16(19)21)15(9)20-14/h1-8H,(H2,19,21) |
Clé InChI |
IMHZRDYGEDYPDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


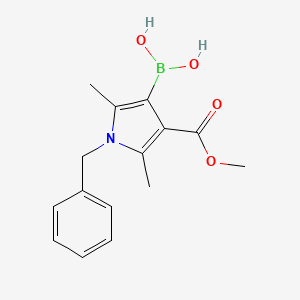
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
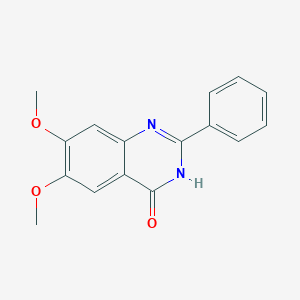

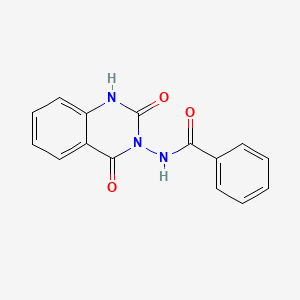
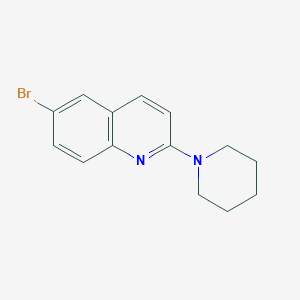
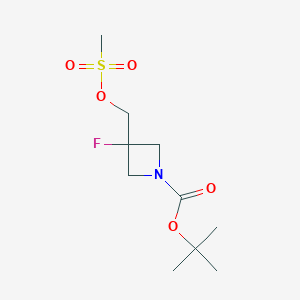
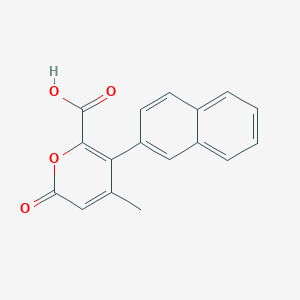
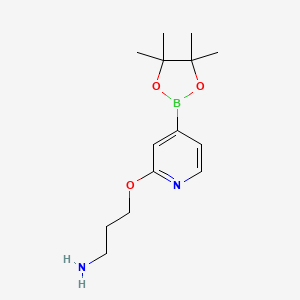
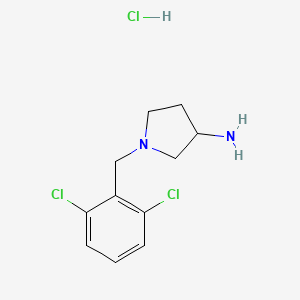
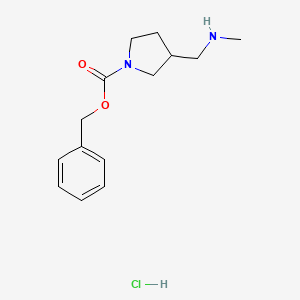
![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)


